molecular formula C8H9FN2O B12093080 3-Fluoro-4-(methylamino)benzamide

3-Fluoro-4-(methylamino)benzamide

Cat. No.: B12093080
M. Wt: 168.17 g/mol
InChI Key: SEKCOVZOSYBXIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Fluoro-4-(methylamino)benzamide is an organic compound with the molecular formula C8H9FN2O It is a derivative of benzamide, where the benzene ring is substituted with a fluorine atom at the third position and a methylamino group at the fourth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Fluoro-4-(methylamino)benzamide typically involves the following steps:

    Starting Material: The synthesis begins with 3-fluoro-4-nitrotoluene.

    Reduction: The nitro group is reduced to an amino group using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Methylation: The amino group is then methylated using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).

    Amidation: Finally, the methylamino group is converted to the benzamide by reacting with benzoyl chloride (C6H5COCl) in the presence of a base such as triethylamine (Et3N).

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This involves using continuous flow reactors to maintain consistent reaction conditions and employing advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Fluoro-4-(methylamino)benzamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium methoxide (NaOCH3) in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

3-Fluoro-4-(methylamino)benzamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Fluoro-4-(methylamino)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity to its target by forming strong hydrogen bonds and van der Waals interactions. The methylamino group can participate in nucleophilic or electrophilic reactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    4-Fluorobenzamide: Similar structure but lacks the methylamino group.

    3-Methoxybenzamide: Contains a methoxy group instead of a fluorine atom.

    N-(3-Amino-4-methylphenyl)benzamide: Similar structure but with an amino group instead of a methylamino group.

Uniqueness

3-Fluoro-4-(methylamino)benzamide is unique due to the presence of both the fluorine and methylamino groups, which confer distinct chemical and biological properties. The fluorine atom increases the compound’s stability and lipophilicity, while the methylamino group enhances its reactivity and potential biological activity.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C8H9FN2O

Molecular Weight

168.17 g/mol

IUPAC Name

3-fluoro-4-(methylamino)benzamide

InChI

InChI=1S/C8H9FN2O/c1-11-7-3-2-5(8(10)12)4-6(7)9/h2-4,11H,1H3,(H2,10,12)

InChI Key

SEKCOVZOSYBXIP-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=C(C=C1)C(=O)N)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.